Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Description
Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, commonly known as PYR-41 (CAS 418805-02-4), is a synthetic small-molecule inhibitor targeting the ubiquitin-activating enzyme E1. Its molecular formula is C₁₇H₁₃N₃O₇, with a molecular weight of 371.3 g/mol . Structurally, it features a pyrazolidin-3,5-dione core conjugated to a 5-nitrofuran moiety via a methylidene linker, while the benzoate ester group enhances cell permeability (Figure 1).
Properties
IUPAC Name |
ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGIPZKQJGFSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418805-02-4 | |
| Record name | PYR 41 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418805-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of Pyrazolidine Dione Intermediate
Pyrazolidine diones are typically synthesized via cyclocondensation of hydrazines with diketones or β-keto esters. For example:
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Hydrazine + Diethyl acetylenedicarboxylate : Reacting hydrazine hydrate with diethyl acetylenedicarboxylate in ethanol under reflux yields a pyrazolidine dione derivative.
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Modification for Target Compound : Substituting hydrazine with a benzoate-substituted hydrazine (e.g., ethyl 4-hydrazinylbenzoate) could directly incorporate the ethyl benzoate group into the pyrazolidine ring.
Reaction Conditions :
-
Solvent: Ethanol or toluene
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Temperature: Reflux (80–100°C)
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Time: 3–6 hours
Example Protocol :
Introduction of 5-Nitrofuran-2-yl Methylidene Group
The nitrofuran substituent is introduced via Knoevenagel condensation between the pyrazolidine dione’s active methylene group and 5-nitrofuran-2-carbaldehyde.
Reaction Mechanism :
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Base-mediated deprotonation of the pyrazolidine dione’s methylene group.
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Nucleophilic attack on the aldehyde’s carbonyl carbon.
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Elimination of water to form the α,β-unsaturated ketone.
Optimized Conditions :
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Solvent: Absolute ethanol or dimethylformamide (DMF)
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Base: Piperidine or ammonium acetate
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Temperature: 60–80°C
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Time: 2–4 hours
Example Protocol :
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Dissolve the pyrazolidine dione intermediate (1 equiv) and 5-nitrofuran-2-carbaldehyde (1.1 equiv) in ethanol.
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Add piperidine (0.1 equiv) and reflux for 3 hours.
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Cool and filter the precipitate to isolate the product (yield: ~75%).
Alternative Synthetic Strategies
One-Pot Tandem Reactions
A streamlined approach combines pyrazolidine dione formation and Knoevenagel condensation in a single vessel:
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React ethyl 4-hydrazinylbenzoate, diethyl acetylenedicarboxylate, and 5-nitrofuran-2-carbaldehyde in toluene with neodymium sesquioxide.
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Reflux for 6 hours, then isolate via column chromatography (hexane/ethyl acetate).
Advantages :
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Reduced purification steps
-
Higher atom economy
Challenges :
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Competing side reactions may lower yield.
Solid-Phase Synthesis
Immobilizing the benzoate intermediate on resin enables stepwise assembly:
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Attach ethyl 4-aminobenzoate to Wang resin via ester linkage.
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Perform cyclocondensation and Knoevenagel reactions on the solid support.
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Cleave the product using trifluoroacetic acid (TFA).
Benefits :
Critical Analysis of Methodologies
| Method | Yield | Purity | Catalyst Reusability | Environmental Impact |
|---|---|---|---|---|
| Stepwise Synthesis | 70–85% | ≥99% | Limited | Moderate (solvent waste) |
| One-Pot Tandem Reaction | 65–75% | ≥98% | Yes (rare-earth oxides) | Low (catalyst recycling) |
| Solid-Phase Synthesis | 60–70% | ≥95% | High (resin reuse) | Minimal |
Key Observations :
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Catalyst Choice : Rare-earth oxides (e.g., neodymium sesquioxide) enhance esterification and condensation efficiency while allowing reuse.
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Solvent Selection : Toluene and ethanol are preferred for their balance of reactivity and environmental safety.
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Byproduct Management : Solid-phase methods minimize waste, aligning with green chemistry principles.
Advanced Characterization and Validation
Spectroscopic Data :
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1H NMR (CDCl3) : δ 1.42 (t, 3H, –CH2CH3), 4.40 (q, 2H, –OCH2), 6.85 (d, 1H, furan-H), 7.52–8.10 (m, 4H, aromatic-H), 8.35 (s, 1H, =CH–).
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IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrazolidine dione), 1520 cm⁻¹ (NO2).
Purity Assessment :
Industrial Scalability and Challenges
Scalability Considerations :
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Continuous Flow Reactors : Fixed-bed systems with immobilized catalysts enable large-scale production.
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Cost Drivers : 5-Nitrofuran-2-carbaldehyde availability and catalyst recycling efficiency.
Pending Challenges :
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Parameter | Details |
|---|---|
| Reactants/Conditions | Aqueous HCl (acidic) or NaOH (basic) at elevated temperatures (60–80°C) |
| Product | 4-[4-[(5-Nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoic acid |
| Key Observations | Reaction rate depends on pH and temperature. Basic conditions accelerate hydrolysis. |
Nucleophilic Substitution at Carbonyl Sites
The pyrazolidin-dione carbonyl groups participate in nucleophilic attacks, enabling interactions with amines or thiols.
| Parameter | Details |
|---|---|
| Reactants/Conditions | Primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) |
| Product | Amide derivatives via Schiff base formation or direct substitution. |
| Catalysts | Triethylamine (for deprotonation). |
| Selectivity | Preferential reactivity at the less sterically hindered carbonyl position. |
Reduction of the Nitrofuran Moiety
The nitro group on the furan ring can be reduced to an amine under catalytic hydrogenation.
| Parameter | Details |
|---|---|
| Reactants/Conditions | H₂ gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol at 25–50°C |
| Product | Ethyl 4-[4-[(5-aminofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
| Side Reactions | Over-reduction of the furan ring is minimized by controlled H₂ exposure. |
Condensation Reactions
The α,β-unsaturated ketone system in the pyrazolidin-dione core facilitates condensation with nucleophiles.
| Parameter | Details |
|---|---|
| Reactants/Conditions | Hydrazines or hydroxylamines in refluxing ethanol |
| Product | Heterocyclic adducts (e.g., pyrazole derivatives). |
| Steric Influence | Bulky substituents on the nucleophile reduce reaction efficiency. |
Mechanistic Insights and Stability
-
pH Sensitivity : The compound degrades in strongly acidic/basic media, requiring neutral buffers for biological assays .
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
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Cross-Linking Activity : Forms covalent adducts with cellular proteins via Michael addition, contributing to its ubiquitin-activating enzyme (E1) inhibition .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Key Drivers | Byproducts |
|---|---|---|---|
| Ester Hydrolysis | Moderate | pH, temperature | Ethanol |
| Nitro Reduction | Slow | Catalyst loading, H₂ pressure | Partially reduced intermediates |
| Condensation | Fast | Nucleophile strength, solvent polarity | Water |
Scientific Research Applications
Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a compound of significant interest in various scientific research applications. This article explores its properties, synthesis, and applications across different fields, including medicinal chemistry, agriculture, and materials science.
Chemical Properties and Structure
This compound can be described by its molecular formula . The compound features a nitrofuran group, which is known for its biological activity, particularly in antimicrobial and antitumor applications. The presence of the pyrazolidinone moiety enhances its potential as a pharmacological agent.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as:
- Antimicrobial Agent : Compounds containing nitrofuran groups are well-documented for their antibacterial and antifungal activities. Studies have indicated that derivatives similar to this compound exhibit significant activity against a range of pathogens.
- Antitumor Activity : Research has suggested that the incorporation of pyrazolidinone structures can enhance cytotoxicity against cancer cell lines, making this compound a candidate for further development in cancer therapeutics.
Agricultural Chemistry
In agricultural applications, compounds like this compound are being explored for:
- Pesticidal Properties : The nitrofuran moiety may contribute to insecticidal or herbicidal activities. Preliminary studies indicate that such compounds can affect pest behavior or growth.
Materials Science
The unique structural features of this compound also lend it potential in materials science:
- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of nitrofuran compounds demonstrated significant inhibition of bacterial growth in vitro. This compound was tested against strains of E. coli and Staphylococcus aureus, showing promising results that warrant further exploration in vivo.
Case Study 2: Cancer Cell Line Studies
Research involving various pyrazolidinone derivatives indicated that those containing nitro groups exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF7). This compound was included in this study and showed IC50 values comparable to established chemotherapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves the inhibition of ubiquitin-activating enzyme E1. By inhibiting this enzyme, the compound prevents the activation of ubiquitin, thereby blocking the downstream ubiquitination and ubiquitination-dependent protein degradation . This inhibition leads to the accumulation of proteins that would otherwise be degraded, such as the tumor suppressor protein p53 . The molecular targets and pathways involved include the ubiquitin-proteasome system and related cellular processes .
Comparison with Similar Compounds
Key Properties
- Solubility: Highly soluble in DMSO (≥50 mg/mL) but insoluble in water and ethanol without ultrasonication .
- Biological Activity : PYR-41 irreversibly inhibits E1 enzyme activity, blocking ubiquitination and downstream proteasomal degradation. This mechanism disrupts tumor suppressor pathways, making it a tool for studying cancer biology .
- Applications : Primarily used in cell culture studies to explore ubiquitin-proteasome system dynamics .
PYR-41 belongs to a class of heterocyclic benzoate derivatives with varied biological activities. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, solubility, and functional targets.
Structural Analogues from the I-Series ()
The I-series compounds (e.g., I-6230, I-6232, I-6273) share a phenethylamino-benzoate backbone but differ in heterocyclic substituents (Table 1).
Table 1 : Structural comparison of PYR-41 and I-series analogues. *Solubility inferred from substituent chemistry.
Key Observations :
- In contrast, pyridazine or isoxazole substituents in the I-series may modulate target selectivity (e.g., kinase vs. protease inhibition).
Functional Analogues in Ubiquitin Pathway Inhibition
While direct functional analogues of PYR-41 are scarce in the provided evidence, compounds like TAK-243 (a clinical-stage E1 inhibitor) and MLN4924 (NEDD8-activating enzyme inhibitor) are well-documented in literature. Unlike PYR-41, these agents often exhibit higher specificity and potency but lack nitrofuran-mediated redox properties .
Discrepancies and Limitations
- Solubility Conflicts: PYR-41’s ethanol solubility is inconsistently reported, highlighting the need for experimental validation .
- Biological Data Gaps : The I-series compounds lack published activity data, limiting mechanistic comparisons.
Biological Activity
Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, commonly referred to as PYR-41, is a synthetic compound that has garnered significant interest due to its unique biological activities, particularly in cancer research and protein regulation. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : Approximately 357.30 g/mol
The compound features a complex structure that includes a benzoate moiety linked to a pyrazolidin derivative with a nitrofuran group. This unique arrangement is crucial for its biological activity.
PYR-41 functions primarily as an ubiquitin-activating enzyme inhibitor , specifically targeting UBE1 (Ubiquitin Conjugating Enzyme E1). This inhibition disrupts the ubiquitination process, leading to the accumulation of certain proteins that can influence cell cycle regulation and apoptosis. The compound's ability to modulate protein degradation pathways suggests its potential in enhancing the efficacy of cancer therapies.
Biological Activity
-
Inhibition of Ubiquitination :
- PYR-41 inhibits the ubiquitin-proteasome system, which is critical for regulating protein levels within cells. By blocking UBE1, it prevents the tagging of proteins for degradation, leading to their accumulation.
- This mechanism can alter cellular responses to stress and promote apoptosis in cancer cells.
-
Anticancer Potential :
- Preclinical studies indicate that PYR-41 may enhance the effectiveness of existing cancer treatments by altering the degradation pathways of proteins involved in tumor growth and survival.
- The compound has shown promise in various cancer models, suggesting its role as a potential therapeutic agent.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with PYR-41 resulted in significant apoptosis through the modulation of key regulatory proteins involved in cell survival pathways. The findings indicated an enhanced sensitivity to chemotherapeutic agents when used in conjunction with PYR-41.
Study 2: Mechanistic Insights
Research exploring the molecular mechanisms revealed that PYR-41 influences the expression levels of proteins associated with cell cycle regulation. Specifically, it was noted that the compound led to increased levels of p53 and decreased levels of cyclins D1 and E, which are crucial for cell cycle progression.
Comparative Analysis
The following table summarizes key features of PYR-41 compared to related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| PYR-41 (Ethyl 4-[4-(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate) | Structure | Ubiquitin E1 inhibitor with potential anticancer properties |
| Ethyl 4-(4-nitrophenyl)benzoate | Structure | Lacks pyrazolidine and nitrofuran groups; used as an intermediate in organic synthesis |
| Nitrofurantoin | Structure | An antibiotic primarily used for urinary tract infections; contains nitrofuran but lacks pyrazolidine |
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the purity and structural integrity of this compound?
- Answer :
- Purity : Use high-performance liquid chromatography (HPLC) with ≥98.5% purity thresholds, as validated in multiple studies .
- Structural Confirmation : Employ and NMR spectroscopy to verify the pyrazolidinone and nitrofuran moieties. For crystalline samples, single-crystal X-ray diffraction (e.g., SHELX refinement) can resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : Confirm molecular weight (371.3 g/mol) using high-resolution mass spectrometry (HRMS) .
Q. How should stock solutions be prepared for in vitro studies?
- Answer :
- Primary Solvent : Dissolve in DMSO at concentrations of 46–74 mg/mL (123.89–199.29 mM) .
- Working Solutions : Dilute with co-solvents to maintain solubility and reduce cytotoxicity:
| Component | Concentration Range | Purpose |
|---|---|---|
| DMSO | 2–10% | Primary solvent |
| PEG300 | 30–40% | Co-solvent |
| Tween80 | 5% | Surfactant |
| Saline/ddH2O | 45–63% | Aqueous medium |
Q. What is the mechanism of action of this compound as a ubiquitination inhibitor?
- Answer :
- E1 Enzyme Inhibition : Blocks ubiquitin-activating enzyme (E1), preventing ubiquitin transfer to E2 conjugases, thereby stabilizing substrates like p53 and IκBα .
- Downstream Effects : Reduces NF-κB activation and proteasomal degradation while enhancing tumor suppressor transcription .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility values across studies?
- Answer :
- Experimental Validation : Re-measure solubility using standardized protocols (e.g., shake-flask method with HPLC quantification).
- Batch Variability : Compare lot-specific certificates of analysis (CoA) from suppliers.
- Documented Variability :
| Source | Solubility in DMSO (mg/mL) | Conditions |
|---|---|---|
| ≥50 | 25°C | |
| ≥18.55 | Not specified | |
| 46–74 | Room temperature |
Q. What strategies optimize cellular assays given solubility limitations?
- Answer :
- Surfactant Buffers : Incorporate 5% Tween80 or Pluronic F-68 to enhance dispersion .
- DMSO Tolerance : Pre-test cell viability at ≤0.1% DMSO to avoid cytotoxicity .
- Controls : Include vehicle-only and positive controls (e.g., MG132 for proteasome inhibition) .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
- Answer :
- Steric Hindrance : Bulky nitrofuran and pyrazolidinone groups may disrupt crystal packing. Mitigate by:
- Solvent Screening : Use mixed solvents (e.g., DMF:EtOH 1:1) for slow evaporation .
- Seeding : Introduce microcrystals from analogous compounds (e.g., Schiff bases) .
- Centrosymmetric Crystals : If crystals form in centric space groups (e.g., ), consider derivatization with heavy atoms for phasing .
Q. How can synthetic byproducts be characterized during pyrazolidinone derivative preparation?
- Answer :
- Side Reactions : Monitor for acetylation (e.g., unintended formation of methyl 4-(4-(2-acetylhydrazinyl)-2-oxopyrrolidin-1-yl)benzoate) via NMR (e.g., singlet at 1.86 ppm for acetyl groups) .
- Purification : Use recrystallization (ethanol/DMF mixtures) or preparative HPLC to isolate target compounds .
Data Contradiction Analysis
Q. How should researchers validate biological findings when literature is limited?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
